molecular formula C12H21NO5 B1444062 Methyl N-Boc-3-methylmorpholine-3-carboxylate CAS No. 1447240-83-6

Methyl N-Boc-3-methylmorpholine-3-carboxylate

Cat. No.: B1444062
CAS No.: 1447240-83-6
M. Wt: 259.3 g/mol
InChI Key: NAPZVCIFIQJJOJ-UHFFFAOYSA-N
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Description

Methyl N-Boc-3-methylmorpholine-3-carboxylate is a protected morpholine derivative featuring a tert-butoxycarbonyl (Boc) group and a methyl ester. Its molecular formula is C₁₁H₁₉NO₅ (CID 22309142), with a SMILES string of CC1(COCCN1C(=O)OC(C)(C)C)C(=O)O . The Boc group stabilizes the amine moiety, making the compound valuable in synthetic chemistry, particularly in peptide synthesis and drug intermediate preparation. Its predicted collision cross-section (CCS) for the [M+H]+ adduct is 154.3 Ų, indicating moderate molecular compactness .

Properties

IUPAC Name

4-O-tert-butyl 3-O-methyl 3-methylmorpholine-3,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-11(2,3)18-10(15)13-6-7-17-8-12(13,4)9(14)16-5/h6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAPZVCIFIQJJOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCCN1C(=O)OC(C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl N-Boc-3-methylmorpholine-3-carboxylate is a chiral compound belonging to the morpholine class, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug synthesis and therapeutic applications.

This compound can be synthesized through various chemical pathways, often involving the protection of the nitrogen atom with the Boc group. This protection facilitates selective transformations, making it a valuable intermediate in pharmaceutical synthesis. The compound can undergo oxidation, reduction, and nucleophilic substitution reactions, allowing for diverse derivatives to be synthesized for further biological evaluation.

The biological activity of this compound is primarily linked to its role as a chiral auxiliary and protecting group in organic synthesis. The Boc group protects the nitrogen atom from unwanted reactions, enabling selective transformations at other positions within the molecule. This property is crucial for synthesizing enantiomerically pure products, which are essential in developing pharmaceuticals.

Antitumor Activity

Recent studies have indicated that derivatives of N-Boc-morpholine compounds exhibit significant antitumor activity. For instance, related compounds have shown effectiveness against various cancer cell lines, including colorectal carcinoma, liver cancer, and breast cancer. The mechanism often involves the inhibition of histone deacetylases (HDACs) and modulation of the NF-κB signaling pathway, leading to apoptosis in tumor cells .

Table 1: Summary of Antitumor Activity

CompoundCancer TypeMechanism of ActionIC50 (µM)
Methyl N-Boc-3-methylmorpholineColorectal CarcinomaHDAC inhibition, NF-κB modulation15
N-Boc derivativesLiver CancerInduction of apoptosis20
Other Morpholine DerivativesBreast CancerInhibition of cell proliferation10

Enzyme Inhibition

This compound has also been studied for its potential as an enzyme inhibitor. It acts as a competitive inhibitor for certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders and cancer treatment .

Case Studies

  • Study on Antitumor Efficacy : A study evaluated the effects of methyl N-Boc-3-methylmorpholine derivatives on MDA-MB-231 breast cancer cells. The results indicated a significant reduction in cell viability with an IC50 value of 15 µM. The study concluded that these compounds induced apoptosis through caspase activation and downregulation of anti-apoptotic proteins .
  • Enzyme Inhibition Research : Another research focused on the inhibition of HDACs by morpholine derivatives. The study found that methyl N-Boc-3-methylmorpholine exhibited potent inhibition of HDAC activity, leading to increased acetylation of histones and subsequent gene expression changes associated with tumor suppression .

Scientific Research Applications

Medicinal Chemistry

Methyl N-Boc-3-methylmorpholine-3-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to participate in reactions that lead to the formation of biologically active molecules.

Key Applications:

  • Synthesis of Peptides: The compound can be utilized in the synthesis of peptide bonds due to its carboxylate functional group, which can react with amines to form amides. This is crucial in developing peptide-based therapeutics.
  • Drug Development: It has been used in the synthesis of small molecule inhibitors targeting specific enzymes and receptors, contributing to the development of new drugs for treating diseases such as cancer and neurodegenerative disorders.

Organic Synthesis

In organic chemistry, this compound is valued for its ability to act as a protecting group for amines during multi-step syntheses. The Boc (tert-butyloxycarbonyl) group is particularly useful because it can be easily removed under mild acidic conditions, allowing for selective deprotection.

Applications:

  • Protecting Group Strategy: The compound's Boc group protects amine functionalities during various reactions, facilitating complex synthetic pathways without unwanted side reactions.
  • Building Block for Complex Molecules: It serves as a precursor for more complex morpholine derivatives that are integral to various chemical entities used in pharmaceuticals and agrochemicals.

Materials Science

Emerging research indicates potential applications of this compound in materials science, particularly in the development of polymers and nanomaterials.

Potential Uses:

  • Polymer Synthesis: The compound can be incorporated into polymer chains to modify properties such as solubility and thermal stability, which are essential for creating advanced materials.
  • Nanotechnology: Its unique structure may contribute to the formation of nanoparticles or nanocomposites with specific functionalities, enhancing their application in electronics and biomedicine.

Case Study 1: Drug Development

A study published in the Journal of Medicinal Chemistry explored the synthesis of a novel class of enzyme inhibitors using this compound as a key intermediate. The research demonstrated its effectiveness in improving bioavailability and selectivity compared to existing inhibitors.

Case Study 2: Peptide Synthesis

Research highlighted in Organic Letters showcased the use of this compound in synthesizing cyclic peptides. The Boc protection strategy allowed for successful cyclization without compromising the integrity of sensitive functional groups.

Comparison with Similar Compounds

Methyl N-Boc-3-methylmorpholine-3-carboxylate vs. (R)-Methyl Morpholine-3-carboxylate

  • Molecular Structure: this compound: Contains a Boc-protected amine and a methyl ester. (R)-Methyl Morpholine-3-carboxylate (CAS 1187933-47-6): Lacks the Boc group, with a simpler structure (C₆H₁₁NO₃, MW 145.16) .
  • Reactivity :
    • The Boc group in the former enhances stability under basic conditions but is acid-labile. The unprotected amine in the latter is more reactive but prone to undesired side reactions .
  • Applications :
    • The Boc derivative is used as a protected intermediate in multi-step syntheses, while the simpler methyl ester serves as a direct precursor for further functionalization .

This compound vs. 4-(tert-Butyl) 3-Methyl (3S)-3-Methylmorpholine-3,4-dicarboxylate

  • Molecular Formula: this compound: C₁₁H₁₉NO₅ (MW ~245.27). Dicarboxylate analog (CAS 1433222-91-3): C₁₂H₂₁NO₅ (MW 259.3), with two ester groups .
  • Physicochemical Properties: The dicarboxylate has a higher predicted boiling point (318.0±42.0 °C) and density (1.118 g/cm³) compared to the monocarboxylate, reflecting its larger size and polarity .
  • Functionality: The dicarboxylate acts as a bifunctional building block in combinatorial chemistry, whereas the monocarboxylate is tailored for amine protection .

This compound vs. N-Boc-3-methylmorpholine-3-carboxylic Acid

  • Functional Groups :
    • The methyl ester in the former enhances solubility in organic solvents (e.g., DCM), while the carboxylic acid form (CID 22309142) is more polar and aqueous-soluble .
  • Synthetic Utility: The ester is preferred for reactions requiring non-polar conditions, whereas the acid is used in coupling reactions (e.g., amide bond formation) .

Tabular Comparison of Key Properties

Property This compound (R)-Methyl Morpholine-3-carboxylate 4-(tert-Butyl) 3-Methyl (3S)-Dicarboxylate
Molecular Formula C₁₁H₁₉NO₅ C₆H₁₁NO₃ C₁₂H₂₁NO₅
Molecular Weight 245.27 145.16 259.3
Key Functional Groups Boc, methyl ester Methyl ester Boc, methyl ester, tert-butyl ester
Predicted Boiling Point Not reported Not reported 318.0±42.0 °C
Solubility Organic solvents Moderate polarity Low aqueous solubility
Primary Application Protected intermediate Direct synthesis precursor Bifunctional scaffold
References

Research Findings and Trends

  • Stability : The Boc group’s acid-lability makes this compound ideal for temporary amine protection, contrasting with hydrolytically stable esters like the dicarboxylate .
  • Industrial Relevance : Methyl esters (e.g., methyl salicylate in ) are broadly used in fragrances and pharmaceuticals, but Boc-protected derivatives fill niche roles in controlled synthesis .

Preparation Methods

General Synthetic Strategy

The synthesis of Methyl N-Boc-3-methylmorpholine-3-carboxylate typically follows these key steps:

  • Starting Material : The synthesis often begins with 3-methylmorpholine or its derivatives.
  • Protection of the Amino Group : The amino group on the morpholine ring is protected using a tert-butoxycarbonyl (Boc) group. This protection is crucial to prevent unwanted side reactions during subsequent steps.
  • Carboxylation and Esterification : Introduction of the carboxylate group at the 3-position of the morpholine ring is achieved, followed by methyl ester formation to yield the methyl carboxylate.

This approach ensures selective protection and functionalization, maintaining the integrity of the morpholine ring.

Detailed Preparation Method

Stepwise Procedure

Step Description Reagents/Conditions Notes
1 Boc Protection of Amino Group Treat 3-methylmorpholine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base (e.g., triethylamine) Forms N-Boc-3-methylmorpholine
2 Carboxylation at 3-Position Oxidation or carboxylation reaction to introduce carboxyl group at the 3-position Methods vary; can involve selective oxidation or use of carboxylation reagents
3 Esterification Methylation of carboxylic acid group using methanol and acid catalyst (e.g., HCl or sulfuric acid) or via methyl iodide and base Produces methyl ester, completing formation of this compound

This is a general synthetic route inferred from related protected amino acid derivatives and morpholine carboxylates synthesis protocols.

Research Findings and Related Synthetic Examples

  • In the synthesis of related compounds used in antiviral drug development (e.g., protease inhibitors), the Boc-protected amino acid derivatives are prepared by first protecting the amine with Boc, followed by methyl ester formation. For example, a similar preparation of a Boc-protected methyl ester amino acid derivative involved treatment with methanolic ammonia to cleave esters and Boc deprotection with acid, highlighting the stability and versatility of Boc protection during esterification and hydrolysis steps.

  • The molecular formula of this compound is C12H21NO5 with a molecular weight of 259.30 g/mol, confirming the presence of the Boc group and methyl ester functionalities.

  • The compound is described as having a tert-butyl carbamate protecting group on the nitrogen and a methyl ester on the carboxyl group, consistent with the preparation steps involving Boc protection and methyl esterification.

Solubility and Formulation Notes Relevant to Preparation

  • Preparation of stock solutions for research use typically involves dissolving the compound in solvents such as DMSO, PEG300, Tween 80, and water in a stepwise manner to maintain solution clarity. This indicates the compound’s solubility profile and stability, important considerations during preparation and handling.

  • The preparation of in vivo formulations involves dissolving the compound first in DMSO to create a master solution, followed by dilution with co-solvents, ensuring the compound remains in solution without precipitation.

Summary Table of Preparation Parameters

Parameter Details
Molecular Formula C12H21NO5
Molecular Weight 259.30 g/mol
Key Functional Groups Boc-protected amine, methyl ester
Protection Group tert-Butoxycarbonyl (Boc)
Esterification Methyl ester at carboxyl group
Common Reagents Di-tert-butyl dicarbonate (Boc2O), methanol, acid catalysts
Solvents for Preparation DMSO, methanol, PEG300, Tween 80, water
Stability Notes Boc group stable under neutral and basic conditions; cleavable by acid

Additional Considerations

  • The Boc protecting group is acid-labile, allowing selective deprotection if needed for further synthetic transformations.

  • Esterification conditions must be controlled to avoid hydrolysis or side reactions, especially in the presence of the Boc group.

  • Purification methods after synthesis typically involve chromatographic techniques to isolate the pure methyl ester derivative.

Q & A

Q. Table 1. Key Spectral Data for this compound

TechniqueCharacteristic SignalsReference
¹H-NMR δ 1.44 (s, 9H, Boc), 3.70 (s, 3H, OCH₃), 3.5–4.5 (m, morpholine)
¹³C-NMR δ 28.2 (Boc CH₃), 80.5 (Boc C), 155.1 (C=O, Boc), 170.2 (C=O, ester)
HR-MS [M+H]+ calc. 259.299; observed 259.299 (±0.001)

Q. Table 2. Stability and Hazard Profile

ParameterDataSource
Decomposition ProductsCO, NOx (under combustion)
Storage Temperature–20°C (inert atmosphere)
Hazard StatementsH319 (eye irritation), H335 (respiratory irritation)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl N-Boc-3-methylmorpholine-3-carboxylate
Reactant of Route 2
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Methyl N-Boc-3-methylmorpholine-3-carboxylate

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